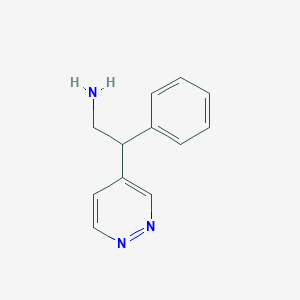

2-Phenyl-2-(pyridazin-4-yl)ethanamine

Description

2-Phenyl-2-(pyridazin-4-yl)ethanamine is a substituted phenethylamine derivative characterized by a phenyl group and a pyridazine ring attached to a central ethanamine backbone.

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-phenyl-2-pyridazin-4-ylethanamine |

InChI |

InChI=1S/C12H13N3/c13-8-12(10-4-2-1-3-5-10)11-6-7-14-15-9-11/h1-7,9,12H,8,13H2 |

InChI Key |

YNNKCQOXTRETIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CN=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties

Key Observations :

- Aromatic Rings : Pyridazine (target compound) vs. pyrimidine () or pyrazine () alters nitrogen positioning, affecting hydrogen bonding and aromatic π-stacking .

- Substituents : The NBOMe series () includes halogen and methoxy groups, enhancing serotonin receptor affinity but increasing toxicity. The target compound lacks these groups, suggesting divergent pharmacological profiles .

Pharmacological and Toxicological Profiles

Table 2: Activity and Toxicity Trends

Key Observations :

- Receptor Selectivity : NBOMe compounds () target serotonin receptors, while piperazine/piperidine derivatives () may interact with dopamine or adrenergic systems .

- Toxicity : The absence of methoxy and halogen groups in the target compound likely reduces risks associated with the NBOMe series, such as hyperthermia and vasoconstriction .

Physicochemical Properties

- Solubility : Pyridazine’s electron-deficient nature may reduce solubility compared to pyrimidine or piperazine-containing compounds .

- Lipophilicity : The trifluoromethyl group in increases lipophilicity, whereas the target compound’s phenyl-pyridazine system balances polarity .

- Synthetic Accessibility : Similar to ’s compound, the target may require condensation or cross-coupling reactions for synthesis .

Regulatory and Forensic Considerations

- Substituted phenethylamines are often regulated (), but the target compound’s lack of controlled substituents (e.g., halogens, methoxy groups) may exempt it from current restrictions .

- Forensic identification (e.g., via NMR or mass spectrometry) would distinguish pyridazine from pyrimidine or thiazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.